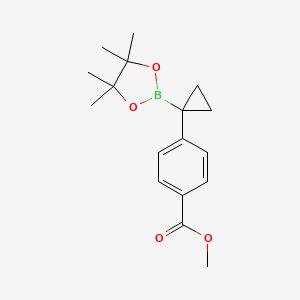

Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate

CAS No.:

Cat. No.: VC20222850

Molecular Formula: C17H23BO4

Molecular Weight: 302.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23BO4 |

|---|---|

| Molecular Weight | 302.2 g/mol |

| IUPAC Name | methyl 4-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]benzoate |

| Standard InChI | InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)17(10-11-17)13-8-6-12(7-9-13)14(19)20-5/h6-9H,10-11H2,1-5H3 |

| Standard InChI Key | URNBHXDIFAXIAA-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=C(C=C3)C(=O)OC |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

Methyl 4-(1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate has the molecular formula C₁₇H₂₃BO₄ and a molecular weight of 302.18 g/mol . The structure comprises a methyl benzoate group linked to a cyclopropane ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2222866-66-0 | |

| Molecular Formula | C₁₇H₂₃BO₄ | |

| Molecular Weight | 302.18 g/mol | |

| Purity | 90–100% | |

| Appearance | White solid |

Spectroscopic and Stereochemical Features

The compound’s infrared (IR) spectrum confirms the presence of ester carbonyl (C=O) and boronate ester (B-O) functional groups . Stereochemical details are inferred from its enantiomeric form, rel-methyl 4-((1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)benzoate (PubChem CID: 126961398), which exhibits a defined relative configuration . The InChIKey RFXMYRFJZANTGE-UHFFFAOYSA-N uniquely identifies its stereochemistry .

| Stock Concentration | Volume per 1 mg (mL) | Volume per 5 mg (mL) | Volume per 10 mg (mL) |

|---|---|---|---|

| 1 mM | 3.31 | 16.55 | 33.09 |

| 5 mM | 0.66 | 3.31 | 6.62 |

| 10 mM | 0.33 | 1.65 | 3.31 |

Reactivity and Mechanistic Insights

Suzuki-Miyaura Cross-Coupling

The boronate ester group enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl halides. For example:

The cyclopropane ring introduces steric effects that modulate reaction rates and selectivity .

Radical Pathways in Chan-Lam Amination

Recent studies reveal unconventional reactivity in copper-mediated Chan-Lam amination. The boronic ester acts as a radical precursor, leading to cyclopropane ring opening and forming benzylamines without retaining stereochemistry . This contrasts with two-electron mechanisms observed in oxidations of similar boronic esters :

Applications in Drug Discovery and Materials Science

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. Its boronate ester facilitates late-stage functionalization, critical in optimizing drug candidates’ pharmacokinetic properties .

Agrochemicals and Advanced Materials

In agrochemistry, the cyclopropane moiety enhances metabolic stability of herbicides and insecticides . Materials scientists exploit its rigid structure to design liquid crystals and polymers with tailored thermal properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume